molecular formula C7H10O2 B047881 3-Cyclohexene-1-carboxylic acid CAS No. 4771-80-6

3-Cyclohexene-1-carboxylic acid

Cat. No. B047881
CAS RN: 4771-80-6
M. Wt: 126.15 g/mol
InChI Key: VUSWCWPCANWBFG-UHFFFAOYSA-N
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Description

3-Cyclohexene-1-carboxylic acid (C7H10O2) is a dark colored liquid with an offensive odor . It is insoluble in water and can burn, though it may take some effort to ignite . The primary hazard is the threat to the environment, as it can easily penetrate the soil and contaminate groundwater and nearby streams . It is used to make paint dryers, detergents, and solvents .


Synthesis Analysis

The optically active 3-cyclohexene-1-carboxylic acid was synthesized through a TiCl4-catalyzed diastereoselective Diels–Alder reaction utilizing lactic acid ester as a chiral auxiliary, which can be removed by washing with H2O . The (S)- and ®-isomers were both derived from easily available ethyl l-lactate .


Molecular Structure Analysis

The molecular formula of 3-Cyclohexene-1-carboxylic acid is C7H10O2 . The IUPAC name is cyclohex-3-ene-1-carboxylic acid . The InChI is InChI=1S/C7H10O2/c8-7(9)6-4-2-1-3-5-6/h1-2,6H,3-5H2,(H,8,9) .


Chemical Reactions Analysis

The optically active 3-cyclohexene-1-carboxylic acid was synthesized through a TiCl4-catalyzed diastereoselective Diels–Alder reaction utilizing lactic acid ester as a chiral auxiliary .


Physical And Chemical Properties Analysis

3-Cyclohexene-1-carboxylic acid has a molecular weight of 126.15 g/mol . It is insoluble in water and can burn, though it may take some effort to ignite .

Safety And Hazards

The primary hazard of 3-Cyclohexene-1-carboxylic acid is the threat to the environment . Immediate steps should be taken to limit its spread to the environment . It is also considered hazardous by the 2012 OSHA Hazard Communication Standard .

Relevant Papers Several papers were found related to 3-Cyclohexene-1-carboxylic acid. One paper discusses the asymmetric synthesis of optically active 3-Cyclohexene-1-carboxylic acid utilizing lactic ester as a chiral auxiliary in the diastereoselective Diels–Alder reaction . Another paper discusses the improved enantioselectivity of E. coli BioH in kinetic resolution of methyl (S)-3-cyclohexene-1-carboxylate by combinatorial modulation of steric and aromatic interactions .

properties

IUPAC Name

cyclohex-3-ene-1-carboxylic acid
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InChI

InChI=1S/C7H10O2/c8-7(9)6-4-2-1-3-5-6/h1-2,6H,3-5H2,(H,8,9)
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InChI Key

VUSWCWPCANWBFG-UHFFFAOYSA-N
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Canonical SMILES

C1CC(CC=C1)C(=O)O
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Molecular Formula

C7H10O2
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DSSTOX Substance ID

DTXSID40871099
Record name 3-Cyclohexene-1-carboxylic acid
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Molecular Weight

126.15 g/mol
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Physical Description

Naphthenic acid is a dark colored liquid with an offensive odor. It is insoluble in water. It will burn though it may take some effort to ignite. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. It is used to make paint dryers, detergents, and solvents., Light yellow to black liquid; [ICSC] Commercial grade: dark liquid with an unpleasant odor; [Hawley]
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Boiling Point

270 to 470 °F at 760 mmHg (USCG, 1999), BP: 270-470 °F = 132-243 °C = 405-516 deg K (at 1 atm), 140-370 °C
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Flash Point

300 °F (USCG, 1999), 101 °C (214 °F) - closed cup, 300 °F (open cup), 149 °C o.c.
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Solubility

Insoluble (<50 mg/L) in water, Completely soluble in organic solvents, Solubility in water: poor
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Density

0.982 at 68 °F (USCG, 1999) - Less dense than water; will float, Specific gravity: 0.95-0.98 (crude); 0.94-0.98 (refined); 0.95-0.98 (highly refined), all at 20 °C, Relative density (water = 1): 0.982 (liquid)
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Impurities

Naphthenic acids are viscous liquids, with phenolic and sulfur impurities present that are largely responsible for their characteristic odor., 5-25 wt% hydrocarbons whose composition is the same as the petroleum fraction from which the naphthenic acids are derived.
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Product Name

3-Cyclohexene-1-carboxylic acid

Color/Form

Viscous liquids ... Colors range from pale yellows to dark amber, Gold to black liq

CAS RN

1338-24-5, 4771-80-6
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Melting Point

-35 - +2 °C
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Synthesis routes and methods I

Procedure details

The 4-hydroxy group of 4-hydroxybenzoic acid is protected by reacting 4-hydroxybenzoic acid, 5 g (0.036 mol), obtained commercially, with benzyl chloride, 5.1 g (0.04 mol) in ethanol:water (1:1) containing 5 g K2CO3 (0.04 mol) at a temperature of 30 degrees C. for 12 hours. The 4-PgO benzoic acid is converted to the acid chloride using thionyl chloride by a procedure similar to that employed for producing 3-cyclohexene carboxylic acid chloride from 3-cyclohexene carboxylic acid in Example I.
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Synthesis routes and methods II

Procedure details

The present invention relates to a method for preparing a cyclohexyl phenyl ketone from a 1,3 butadiene and acrylic acid without a purification or separation step and, more particularly, to a synthesis method of cyclohexyl phenyl ketone that includes carrying out a [2+4] Diels-Alder reaction of 1,3-butadiene and acrylic acid in the presence or absence of benzene or a non-aromatic organic solvent to yield 3-cyclohexene-1-carboxylic acid, a hydrogenation reaction to yield cyclohexanecarboxylic acid, a chlorination reaction to prepare a cyclohexanecarbonyl chloride; and a Friedel-Crafts reaction in the same reactor without purifying or separating the cyclohexanecarboxylic acid to prepare a cyclohexyl phenyl ketone with a high yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyclohexene-1-carboxylic acid
Reactant of Route 2
3-Cyclohexene-1-carboxylic acid
Reactant of Route 3
3-Cyclohexene-1-carboxylic acid
Reactant of Route 4
3-Cyclohexene-1-carboxylic acid
Reactant of Route 5
3-Cyclohexene-1-carboxylic acid
Reactant of Route 6
3-Cyclohexene-1-carboxylic acid

Q & A

Q1: How is 3-cyclohexene-1-carboxylic acid metabolized by bacteria?

A1: Research has shown that bacteria like Alcaligenes faecalis and Pseudomonas putida can metabolize 3-cyclohexene-1-carboxylic acid. They utilize two main pathways, both involving the intermediate 1,4-cyclohexadienecarboxylic acid. One pathway proceeds via β-oxidation, while the other involves benzoic acid as an intermediate. [, ] The relative importance of these pathways can vary depending on the bacterial strain and growth conditions. []

Q2: Can halides influence the microbial degradation of 3-cyclohexene-1-carboxylic acid?

A2: While halides can impact the efficiency of some advanced oxidation processes (AOPs) used in contaminant degradation, they seem to have minimal impact on 3-cyclohexene-1-carboxylic acid degradation. This is likely due to the high reactivity of halogen radicals with alkenes. []

Q3: What is the molecular formula and weight of 3-cyclohexene-1-carboxylic acid?

A3: The molecular formula of 3-cyclohexene-1-carboxylic acid is C7H10O2, and its molecular weight is 126.15 g/mol.

Q4: What are some potential applications of 3-cyclohexene-1-carboxylic acid derivatives in drug discovery?

A4: Derivatives of 3-cyclohexene-1-carboxylic acid have been explored as potential antimitotic agents [] and antiviral agents against HIV, coxsackie B3, and herpes viruses. [] Additionally, a chiral synthon derived from 3-cyclohexene-1-carboxylic acid serves as a key intermediate in the synthesis of aminocyclitol and carbapenem antibiotics. []

Q5: Are there any applications of 3-cyclohexene-1-carboxylic acid in material science?

A5: Yes, 3-cyclohexene-1-carboxylic acid is used in the synthesis of alicyclic epoxy resins, which have applications in printing inks and coatings due to their rapid curing properties under ultraviolet light. [] Additionally, derivatives of this compound can be used as plasticizers and modifiers for epoxy resins. []

Q6: Can 3-cyclohexene-1-carboxylic acid be used in the synthesis of natural product analogs?

A6: Yes, a conformationally constrained didemnin B analog, a potential anticancer agent, has been synthesized utilizing 2-hydroxy-3-cyclohexenecarboxylic acid as a key building block. []

Q7: What is the significance of the chirality of 3-cyclohexene-1-carboxylic acid?

A7: The chirality of 3-cyclohexene-1-carboxylic acid is crucial in various applications. For instance, the (S)-enantiomer of the methyl ester is a chiral precursor to the anticoagulant Edoxaban. Enzymatic resolution using engineered E.coli BioH has shown promise for the enantioselective synthesis of this valuable intermediate. []

Q8: How can enantiomerically pure 3-cyclohexene-1-carboxylic acid be obtained?

A8: Several methods exist for obtaining enantiomerically pure 3-cyclohexene-1-carboxylic acid. One approach involves enzymatic resolution of the corresponding methyl ester using pig liver esterase. This method allows for large-scale production of the desired (1R,6S)-6-methoxycarbonyl-3-cyclohexene-1-carboxylic acid. [] Another method utilizes the formation of a diastereomeric salt with (R)-α-phenylethylamine, which can be selectively crystallized to isolate the desired enantiomer. [, , ]

Q9: Can 3-cyclohexene-1-carboxylic acid be used in the synthesis of β-homoglutamic acid?

A9: Yes, a convenient and efficient synthetic protocol utilizes 3-cyclohexene-1-carboxylic acid as a starting material to synthesize chiral β-homoglutamic acid. The process involves a Curtius Rearrangement, oxidative cleavage of the alkene, and debenzylation via catalytic hydrogenation. []

Q10: How does the presence of a double bond in 3-cyclohexene-1-carboxylic acid influence its reactivity?

A10: The double bond in 3-cyclohexene-1-carboxylic acid makes it susceptible to various reactions, including halogenation, epoxidation, and Diels-Alder reactions. These transformations are valuable for synthesizing diverse derivatives and complex molecules. [, , , , , , ] Notably, the carboxyl group can participate in lactonization reactions, leading to the formation of bicyclic lactones. [, , ]

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